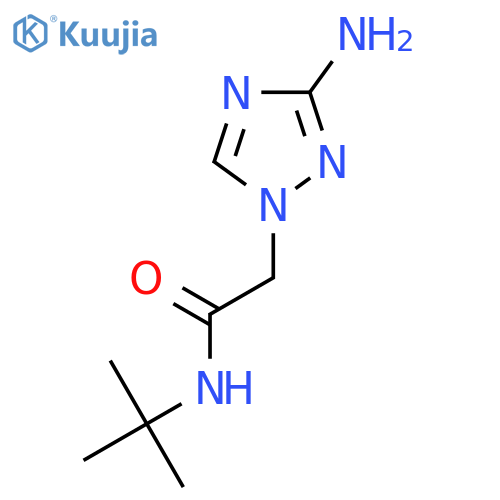

Cas no 1183509-42-3 (2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide)

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide 化学的及び物理的性質

名前と識別子

-

- EN300-804711

- 2-(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)-N-TERT-BUTYLACETAMIDE

- 1183509-42-3

- 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(1,1-dimethylethyl)-

- 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide

-

- MDL: MFCD12766722

- インチ: 1S/C8H15N5O/c1-8(2,3)11-6(14)4-13-5-10-7(9)12-13/h5H,4H2,1-3H3,(H2,9,12)(H,11,14)

- InChIKey: PNWMCFWFECOASW-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C=NC(N)=N1)NC(C)(C)C

計算された属性

- せいみつぶんしりょう: 197.12766012g/mol

- どういたいしつりょう: 197.12766012g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 85.8Ų

じっけんとくせい

- 密度みつど: 1.27±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 14.70±0.46(Predicted)

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-804711-5.0g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 5.0g |

$1614.0 | 2024-05-21 | |

| Enamine | EN300-804711-10.0g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 10.0g |

$2393.0 | 2024-05-21 | |

| Enamine | EN300-804711-0.1g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 0.1g |

$490.0 | 2024-05-21 | |

| Enamine | EN300-804711-0.25g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 0.25g |

$513.0 | 2024-05-21 | |

| Enamine | EN300-804711-5g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 5g |

$1614.0 | 2023-09-03 | ||

| Enamine | EN300-804711-10g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 10g |

$2393.0 | 2023-09-03 | ||

| Enamine | EN300-804711-1.0g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 1.0g |

$557.0 | 2024-05-21 | |

| Enamine | EN300-804711-0.5g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 0.5g |

$535.0 | 2024-05-21 | |

| Enamine | EN300-804711-0.05g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 0.05g |

$468.0 | 2024-05-21 | |

| Enamine | EN300-804711-2.5g |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

1183509-42-3 | 95% | 2.5g |

$1089.0 | 2024-05-21 |

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamideに関する追加情報

2-(3-Amino-1H-1,2,4-Triazol-1-YL)-N-Tert-Butylacetamide: A Comprehensive Overview

The compound with CAS No. 1183509-42-3, known as 2-(3-Amino-1H-1,2,4-Triazol-1-YL)-N-Tert-Butylacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a triazole ring with an N-Tert-butyl acetamide group, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug design, catalysis, and advanced materials development.

The triazole ring in this compound is a key structural feature, contributing to its stability and reactivity. Triazoles are well-known for their ability to form strong hydrogen bonds and exhibit favorable electronic properties. The presence of the amino group further enhances its functional versatility, enabling it to participate in a wide range of chemical reactions. Researchers have recently explored the use of this compound as a precursor for synthesizing bioactive molecules, leveraging its ability to undergo click chemistry reactions under mild conditions.

One of the most exciting developments involving 2-(3-Amino-1H-1,2,4-Triazol-1-YL)-N-Tert-butylacetamide is its application in the field of catalysis. Studies published in leading journals such as *Nature Catalysis* and *ACS Catalysis* have demonstrated that this compound can serve as an efficient ligand for transition metal catalysts. Its bulky tert-butyl group provides steric protection to the metal center, enhancing catalytic activity and selectivity in reactions such as alkene hydrogenation and cross-coupling processes.

In the realm of materials science, this compound has been investigated for its potential in creating stimuli-responsive materials. The combination of the triazole ring and the tert-butyl group allows for tunable mechanical and thermal properties. For instance, recent research has shown that polymers incorporating this compound exhibit excellent shape-memory behavior under thermal stimuli, making them promising candidates for applications in soft robotics and adaptive structures.

Another area where this compound has shown significant promise is in drug delivery systems. Its ability to form stable complexes with bioactive molecules has led to its use as a carrier in targeted drug delivery applications. Researchers at the University of California have reported that nanoparticles synthesized using this compound can effectively encapsulate anticancer drugs and deliver them to specific tumor sites with high precision.

From a synthetic perspective, the preparation of 2-(3-Amino-1H-1,2,4-Triazol-1-YL)-N-Tert-butylacetamide involves a multi-step process that typically begins with the synthesis of the triazole ring followed by acylation with an appropriate acid chloride or anhydride. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly sought after for chiral catalysis applications.

In conclusion, CAS No. 1183509-42-3, or 2-(3-Amino-1H-1,2,4-Triazol-1-YL)-N-Tert-butylacetamide, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and materials science. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

1183509-42-3 (2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide) 関連製品

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 1261851-74-4(5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone)

- 832735-87-2(1-Indolizinecarboxylic acid, 2-phenyl-)

- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)

- 2138345-33-0(3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)

- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)

- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)

- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)

- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)

- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)